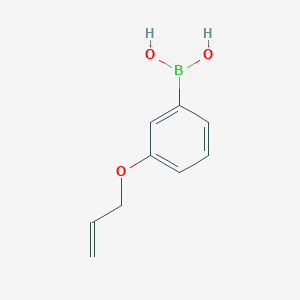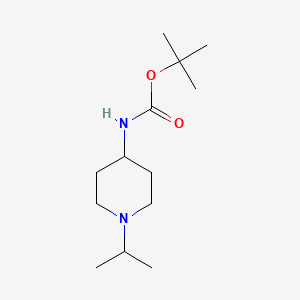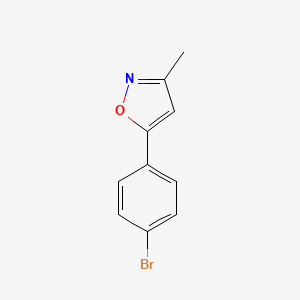
3-Allyloxyphenylboronic acid
Vue d'ensemble
Description
3-Allyloxyphenylboronic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. It would likely contain a phenyl group with a boronic acid moiety and an allyloxy group attached to it. This structure suggests potential reactivity in cross-coupling reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related biphenyl ligands with boronic acid functionalities is described in the first paper, where enantiopure tetra-ortho-substituted biphenyl phosphinoimine ligands were synthesized via multistep reactions . Although not the same, this process could provide insights into the synthesis of 3-Allyloxyphenylboronic acid, as it involves the manipulation of arylboronic acids.
Molecular Structure Analysis
The molecular structure of 3-Allyloxyphenylboronic acid can be analyzed by considering the vibrational spectroscopic studies of 3-hydroxyphenylboronic acid . The study provides insights into the optimized molecular structure, vibrational frequencies, and electron density clouds, which are relevant for understanding the conformation and reactivity of the boronic acid moiety in the compound of interest.
Chemical Reactions Analysis
The second paper discusses the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, which are structurally related to 3-Allyloxyphenylboronic acid . The reaction uses a hydrazone-palladium catalyst system, indicating that 3-Allyloxyphenylboronic acid could potentially undergo similar palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Allyloxyphenylboronic acid can be inferred from the properties of similar compounds. For instance, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles suggests that 3-Allyloxyphenylboronic acid may also exhibit tautomeric behavior . Additionally, the direct boronation of allyl alcohols discussed in the ninth paper indicates that the allyloxy group in 3-Allyloxyphenylboronic acid could be reactive under certain conditions, such as in the presence of palladium catalysts .
Applications De Recherche Scientifique
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 3-Allyloxyphenylboronic acid, are increasingly utilized in various sensing applications. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids, a subclass of organoborane compounds which include 3-Allyloxyphenylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
-
Biomedical Applications
- Field : Biomedical Sciences
- Application Summary : Phenylboronic acid-functionalized chitosan conjugates have shown potential in various biomedical applications. These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes. They also serve as diagnostic agents .
- Methods of Application : The primary amine group or the hydroxyl group of chitosan is chemically modified to achieve a specific biomedical application. Phenylboronic acid and its moieties form covalent bonds with polyol compounds .
- Results or Outcomes : These conjugates have been used in wound healing and tumor targeting .
-
Preparation and Application of Allylboron Species in Organic Synthesis
- Field : Organic Chemistry
- Application Summary : Allylic boronic acids and their esters, including 3-Allyloxyphenylboronic acid, are used in the preparation of allylboron species for organic synthesis .
- Methods of Application : The synthesis of a chiral allyl-boronate is followed by chirality transfer, or the synthesis of an achiral allylboronate is coupled with a subsequent reaction guided by asymmetric catalysis .
- Results or Outcomes : Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .
-
Antibacterial Activity
- Field : Biomedical Sciences
- Application Summary : Phenylboronic acid surface functionalization is an efficient way to drastically promote the antibacterial activity of silver nanoparticles .
- Methods of Application : The surface of silver nanoparticles is functionalized with phenylboronic acid .
- Results or Outcomes : The functionalized silver nanoparticles exhibit improved selectivity against a variety of bacteria .
- Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application Summary : Boronic acids, including 3-Allyloxyphenylboronic acid, are used for electrophoresis of glycated molecules .
- Methods of Application : Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results or Outcomes : The interaction of boronic acids with proteins, their manipulation, and cell labeling have been an area of growth .
Safety And Hazards
The safety information for 3-Allyloxyphenylboronic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Boronic acids, including 3-Allyloxyphenylboronic acid, have a wide range of applications in research and industry. They are increasingly being used in diverse areas of research, including the development of therapeutics, biological labeling, protein manipulation and modification, and separation technologies . The future directions of 3-Allyloxyphenylboronic acid will likely continue to expand in these areas.
Propriétés
IUPAC Name |
(3-prop-2-enoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJCSDZSQSVVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611158 | |
| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyloxyphenylboronic acid | |
CAS RN |
222840-95-1 | |
| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Allyloxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)


![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)





